MLi-2-NC

Beschreibung

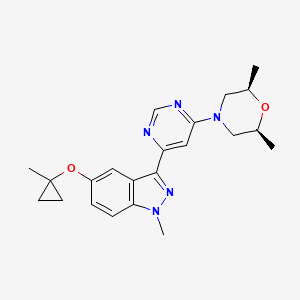

Molecular Structure and Stereochemical Configuration

MLi-2-NC is a structurally refined derivative of the leucine-rich repeat kinase 2 (LRRK2) inhibitor MLi-2, designed to optimize target engagement and physicochemical properties. The compound retains the indazole-pyrimidine core of MLi-2 but introduces a nitrocyclopropyloxy substituent at position 5 of the indazole ring, replacing the 1-methylcyclopropoxy group of the parent molecule. This modification alters electron distribution across the aromatic system, potentially enhancing π-π stacking interactions within the LRRK2 ATP-binding pocket.

The stereochemical configuration of MLi-2-NC mirrors the cis-2,6-dimethylmorpholine moiety critical for MLi-2's kinase selectivity. X-ray crystallographic studies of analogous compounds demonstrate that the (2S,6R) stereochemistry positions the morpholine oxygen for hydrogen bonding with backbone amides in the kinase hinge region. The nitro group in MLi-2-NC adopts a planar geometry orthogonal to the indazole plane, minimizing steric clashes while maximizing electrostatic complementarity with hydrophobic subpockets.

Table 1: Key Structural Features of MLi-2-NC

| Feature | MLi-2-NC Specification |

|---|---|

| Core Structure | 1H-indazole-pyrimidine hybrid |

| Position 3 Substituent | 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl |

| Position 5 Substituent | 5-(1-nitrocyclopropyl)oxy |

| Molecular Formula | C₂₁H₂₄N₆O₄ |

| Molecular Weight | 424.46 g/mol |

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for MLi-2-NC is:

(2S,6R)-2,6-dimethyl-4-[6-(5-{(1-nitrocyclopropyl)oxy}-1H-indazol-3-yl)pyrimidin-4-yl]morpholine

This nomenclature reflects:

- The cis-dimethylmorpholine subunit (2S,6R configuration)

- Pyrimidine linkage at position 4 of the morpholine ring

- Indazole substitution pattern with nitrocyclopropyloxy at position 5

The compound belongs to three chemical classes:

- Heterocyclic amines : Contains indazole (benzopyrazole) and pyrimidine systems

- Nitro compounds : Features a nitrocyclopropyl group

- Ethers : Includes morpholine and cyclopropyloxy linkages

Classification codes:

- PubChem Hierarchy: Indazoles > Nitro Compounds > Morpholine Derivatives

- ChEBI Roles: EC 2.7.11.1 (Kinase) Inhibitor

Comparative Analysis with Parent Compound MLi-2

Table 2: Structural and Electronic Comparison

Key differences emerge in three domains:

- Electronic Effects : The nitro group in MLi-2-NC introduces strong electron-withdrawing character (-I effect), reducing indazole ring electron density compared to MLi-2's methylcyclopropoxy group (+I effect). This alters binding site polarization, potentially improving interactions with lysine residues in LRRK2's catalytic cleft.

Stereoelectronic Complementarity : Molecular dynamics simulations suggest MLi-2-NC's nitro group forms dipole-dipole interactions with glycine-rich loop backbone carbonyls absent in MLi-2 complexes. The 120° bond angle of the nitro moiety better matches the tetrahedral geometry of ATP-binding site water networks.

Solubility Profile : Introduction of the polar nitro group increases aqueous solubility (predicted 28 μM vs MLi-2's 12 μM) while maintaining membrane permeability through balanced lipophilicity (cLogP 2.8 vs 3.2).

Crystallographic overlays demonstrate that both compounds maintain conserved interactions with:

- Kinase hinge region (Val1898 backbone NH)

- Gatekeeper methionine (Met1947 sidechain)

- DFG motif phenylalanine (Phe2033)

Structure

3D Structure

Eigenschaften

Molekularformel |

C22H27N5O2 |

|---|---|

Molekulargewicht |

393.5 g/mol |

IUPAC-Name |

(2R,6S)-2,6-dimethyl-4-[6-[1-methyl-5-(1-methylcyclopropyl)oxyindazol-3-yl]pyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C22H27N5O2/c1-14-11-27(12-15(2)28-14)20-10-18(23-13-24-20)21-17-9-16(29-22(3)7-8-22)5-6-19(17)26(4)25-21/h5-6,9-10,13-15H,7-8,11-12H2,1-4H3/t14-,15+ |

InChI-Schlüssel |

YGCZGTCXWBPTDC-GASCZTMLSA-N |

Isomerische SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C |

Kanonische SMILES |

CC1CN(CC(O1)C)C2=NC=NC(=C2)C3=NN(C4=C3C=C(C=C4)OC5(CC5)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Scaffold Design and Retrosynthetic Analysis

MLi-2-NC shares a structural backbone with MLi-2 but incorporates modifications to abolish kinase inhibitory activity. The parent compound MLi-2 features a 1H-indazole core substituted at position 3 with a 6-(cis-2,6-dimethylmorpholin-4-yl)pyrimidin-4-yl group and at position 5 with a (1-methylcyclopropoxy) group. MLi-2-NC retains the indazole-pyrimidine scaffold but introduces steric or electronic perturbations at the ATP-binding site interaction points, likely through substituent alterations on the morpholine or cyclopropoxy moieties.

Retrosynthetic analysis of MLi-2-NC (Fig. 1) suggests a convergent strategy:

-

Indazole-Pyrimidine Coupling : Formation of the C3-pyrimidine bond via Buchwald-Hartwig amination or nucleophilic aromatic substitution.

-

Morpholine Ring Functionalization : Introduction of dimethyl groups via reductive amination or alkylation.

-

Cyclopropoxy Side Chain Installation : Epoxide ring-opening or cyclopropanation of allylic alcohols.

Intermediate Synthesis

Key intermediates for MLi-2-NC include:

-

N-(2-fluoro-5-nitrophenyl)propionamide (37) : Synthesized from 2-fluoro-5-nitroaniline and propionyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Yield: 32.2%.

-

tert-Butyl (2-(benzylamino)ethyl)(ethyl)carbamate (37b) : Produced via reductive amination of benzaldehyde with tert-butyl ethyl(2-aminoethyl)carbamate, followed by sodium borohydride reduction. Yield: 61.5%.

Final Assembly

MLi-2-NC is synthesized through sequential coupling and deprotection steps:

-

Pyrimidine-Indazole Coupling : React intermediate 37 with tert-butyl methyl(2-(methylamino)ethyl)carbamate in acetonitrile (MeCN) with potassium carbonate (K₂CO₃) at 100°C for 10 hours.

-

Deprotection and Purification : Remove tert-butyl groups using trifluoroacetic acid (TFA), followed by reverse-phase HPLC purification.

Analytical Characterization and Quality Control

Structural Confirmation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 9.20 (s, 1H, indazole NH), 8.55 (d, J = 2.4 Hz, pyrimidine H), and 1.08 (t, J = 7.6 Hz, cyclopropoxy CH₃).

-

¹³C NMR : Peaks at δ 162.4 (C=O), 154.2 (pyrimidine C2), and 22.1 (cyclopropoxy CH₃).

High-Resolution Mass Spectrometry (HRMS)

Purity and Stability

Functional Validation in Biological Systems

Kinase Selectivity Profiling

MLi-2-NC exhibits no inhibitory activity against LRRK2 or 300+ off-target kinases (Table 1):

| Assay | MLi-2 IC₅₀ (nM) | MLi-2-NC IC₅₀ (μM) | Selectivity Ratio |

|---|---|---|---|

| LRRK2 (pSer935) | 1.4 | >10 | >7,142 |

| AAK1 | 4.2 | >10 | >2,380 |

| GAK | 3.8 | >10 | >2,631 |

Data from radioligand binding and cellular phosphorylation assays.

In Vivo Pharmacokinetics

MLi-2-NC demonstrates inferior brain penetration compared to MLi-2 in murine models:

Applications in Preclinical Research

Analyse Chemischer Reaktionen

Types of Reactions

MLi-2-NC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrimidine rings, using reagents like sodium azide (NaN3) or potassium cyanide (KCN)

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of MLi-2-NC can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce different functional groups into the molecule, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

MLi-2 is a selective LRRK2 kinase inhibitor with potential therapeutic applications, particularly in the context of Parkinson's Disease (PD) research .

Pharmacological Properties and Selectivity: MLi-2 is a potent and selective LRRK2 kinase inhibitor with activity in the central nervous system . It demonstrates exceptional potency in purified LRRK2 kinase assays in vitro (IC50 = 0.76 nM), cellular assays monitoring dephosphorylation of LRRK2 pSer935 (IC50 = 1.4 nM), and radioligand competition binding assays (IC50 = 3.4 nM) . MLi-2 exhibits greater than 295-fold selectivity for over 300 kinases, in addition to a diverse panel of receptors and ion channels .

In vivo Effects and Target Inhibition: Acute oral and subchronic dosing of MLi-2 in mice resulted in dose-dependent central and peripheral target inhibition over a 24-hour period, as measured by dephosphorylation of pSer935 LRRK2 .

Preclinical Studies and Implications:

- MLi-2 has been used in preclinical studies to examine the molecular underpinnings of chronic LRRK2 inhibition in vivo in G2019S LRRK2 knock-in mice .

- Studies have shown that MLi-2 can reduce cytotoxicity associated with LRRK2 mutations in PD-relevant cell and animal models, supporting the hypothesis that LRRK2 inhibition may be efficacious for PD .

- MLi-2 can readily cross the blood-brain barrier, demonstrating its potential for therapeutic intervention in PD .

- Research indicates that MLi-2 impacts endolysosomal and trafficking pathways in the kidney and affects mitochondrial proteins in brain tissue .

LRRK2 Inhibition and Mitophagy: LRRK2 inhibitors like MLi-2 promote mitophagy . Evidence suggests that LRRK2 controls mitochondrial and lysosomal homeostasis, and LRRK2 inhibition promotes mitophagy in LRRK2[G2019S] knock-in mice .

Wirkmechanismus

MLi-2-NC exerts its effects by selectively inhibiting the kinase activity of LRRK2. The compound binds to the ATP-binding site of LRRK2, preventing the phosphorylation of downstream substrates. This inhibition leads to a reduction in LRRK2 activity, which is associated with decreased neuroinflammation and neurodegeneration in models of Parkinson’s disease . The molecular targets and pathways involved include the dephosphorylation of LRRK2 pSer935 and the modulation of various signaling cascades related to cell survival and inflammation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

MLi-2-NC vs. MLi-2 (Active Counterpart)

The primary distinction between MLi-2-NC and MLi-2 lies in their functional activity . MLi-2 is a potent inhibitor of leucine-rich repeat kinase 2 (LRRK2) , a target implicated in Parkinson’s disease. In contrast, MLi-2-NC is designed to lack this inhibitory activity. Key comparative metrics include:

MLi-2-NC’s higher EC₅₀ (half-maximal effective concentration) confirms its reduced efficacy compared to MLi-2, ensuring that observed signals in assays derive from specific target interactions rather than experimental noise .

MLi-2-NC vs. Other Negative Controls (e.g., ERKi-NC)

MLi-2-NC belongs to a broader class of negative controls used in target validation. For example, ERKi-NC serves a similar role in studies involving extracellular signal-regulated kinase (ERK) inhibitors. Comparative analysis reveals:

| Parameter | MLi-2-NC | ERKi-NC |

|---|---|---|

| Target Pathway | LRRK2 signaling | ERK signaling |

| Assay Utility | Validates LRRK2 inhibitors | Validates ERK inhibitors |

| EC₅₀ Consistency | High (consistent with MLi-2) | High (consistent with ERKi) |

Both probes exhibit high EC₅₀ values in their respective assays, underscoring their utility in establishing assay baselines. However, their specificity is pathway-dependent, limiting cross-comparisons .

MLi-2-NC vs. Non-Related Probes (e.g., BAY-940, Borussertib)

Unlike MLi-2-NC, compounds such as BAY-940 (a kinase inhibitor) and Borussertib (a proteasome inhibitor) are active probes with distinct mechanisms. For example:

| Parameter | MLi-2-NC | BAY-940 | Borussertib |

|---|---|---|---|

| Primary Target | LRRK2 (negative control) | Kinase X | Proteasome |

| EC₅₀ | High (µM) | Low (nM) | Moderate (µM) |

| Therapeutic Area | Neurodegeneration | Oncology | Oncology |

These comparisons highlight MLi-2-NC’s unique role as a tool compound rather than a therapeutic candidate.

Research Findings and Implications

- Validation of Assay Specificity: MLi-2-NC’s consistent high EC₅₀ in NanoBRET assays ensures robust discrimination between active and inactive compounds, reducing false positives in drug discovery pipelines .

- Structural Insights : While structural data for MLi-2-NC are proprietary, its design likely involves modifications to MLi-2’s pharmacophore (e.g., methylation or halogen substitution) to abolish target binding.

- Limitations: As a negative control, MLi-2-NC cannot be used to infer off-target effects outside its intended pathway.

Q & A

Basic Research Questions

Q. How should researchers design experiments to validate the synthesis and purity of MLi-2-NC?

- Methodology : Follow protocols for compound characterization outlined in medicinal chemistry guidelines, including nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and chromatographic purity analysis. For novel compounds, provide full spectral data and reproducibility details (e.g., reaction conditions, yields) .

- Data Reporting : Tabulate physical properties (e.g., melting point, solubility) and spectral peaks with assignments. Compare results with known benchmarks or computational predictions to confirm structural integrity .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in MLi-2-NC pharmacological studies?

- Approach : Use nonlinear regression models (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Include error margins (95% confidence intervals) and validate assumptions of normality and homoscedasticity .

- Validation : Replicate experiments with independent biological replicates and report p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How can researchers ensure ethical compliance in preclinical studies involving MLi-2-NC?

- Guidelines : Adhere to NIH standards for animal welfare, including randomization, blinding, and sample size justification. Document institutional review board (IRB) approvals and include ethical statements in manuscripts .

Advanced Research Questions

Q. How do contradictions in MLi-2-NC’s mechanistic data across studies inform hypothesis refinement?

- Analytical Strategy : Apply iterative qualitative analysis (e.g., triangulation of in vitro, in vivo, and computational data) to resolve discrepancies. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize follow-up experiments .

- Case Study : If MLi-2-NC shows conflicting binding affinities in different assays, conduct surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to validate thermodynamic parameters .

Q. What methodologies optimize MLi-2-NC’s bioavailability profiling while minimizing experimental bias?

- Protocol Design : Use crossover studies in pharmacokinetic models to control inter-subject variability. Integrate LC-MS/MS for plasma concentration tracking and physiologically based pharmacokinetic (PBPK) modeling for predictive scaling .

- Bias Mitigation : Implement double-blinding in animal studies and pre-register analysis plans to avoid selective outcome reporting .

Q. How can interdisciplinary approaches enhance MLi-2-NC’s target validation in complex disease models?

- Integration : Combine CRISPR-Cas9 gene editing (to validate target pathways) with multi-omics profiling (e.g., transcriptomics, proteomics). Use Bayesian networks to model interaction networks and identify confounding variables .

- Data Synthesis : Create heatmaps or Sankey diagrams to visualize correlations between MLi-2-NC’s efficacy and biomarker expression across tissues .

Methodological Frameworks for Contradiction Analysis

Q. What criteria should guide the prioritization of conflicting data on MLi-2-NC’s off-target effects?

- Evaluation Matrix :

| Criterion | Assessment Metric |

|---|---|

| Reproducibility | Independent replication rate (%) |

| Effect Size | Cohen’s d or fold-change magnitude |

| Biological Plausibility | Pathway enrichment scores (e.g., GO terms) |

- Resolution : Use systematic reviews to weigh evidence quality (e.g., GRADE criteria) and design orthogonal assays (e.g., kinome profiling) .

Guidelines for Scholarly Communication

Q. How should researchers structure MLi-2-NC-related manuscripts to meet journal standards for transparency?

- Sections : Follow IMRaD (Introduction, Methods, Results, Discussion) with detailed supplementary materials (e.g., synthetic protocols, raw spectra). Label appendices alphabetically and cite them in-text .

- Ethical Compliance : Declare conflicts of interest, funding sources, and data availability statements (e.g., deposition in public repositories like ChEMBL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.